1-[(1H-Indol-3-yl)acetyl]-L-proline
Description
1-[(1H-Indol-3-yl)acetyl]-L-proline is a hybrid molecule combining an indole scaffold with an acetylated L-proline moiety. Indole derivatives are widely recognized for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . L-Proline, a non-essential amino acid, is frequently employed as a catalyst in green synthesis due to its chiral properties and low toxicity .
Properties
CAS No. |
57105-41-6 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
(2S)-1-[2-(1H-indol-3-yl)acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H16N2O3/c18-14(17-7-3-6-13(17)15(19)20)8-10-9-16-12-5-2-1-4-11(10)12/h1-2,4-5,9,13,16H,3,6-8H2,(H,19,20)/t13-/m0/s1 |
InChI Key |
STGVBTJKCSSKNP-ZDUSSCGKSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CC2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CC2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1H-Indol-3-yl)acetyl]-L-proline typically involves the reaction of indole derivatives with proline. One common method is the Fischer indole synthesis, which involves the reaction of hydrazines with ketones or aldehydes under acidic conditions . Another method involves the acetylation of indole-3-yl derivatives using acetyl chloride .
Industrial Production Methods
Industrial production of 1-[(1H-Indol-3-yl)acetyl]-L-proline may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
1-[(1H-Indol-3-yl)acetyl]-L-proline undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
1-[(1H-Indol-3-yl)acetyl]-L-proline has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its role in cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[(1H-Indol-3-yl)acetyl]-L-proline involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, it may interact with protein kinases, influencing cell signaling and proliferation .
Comparison with Similar Compounds
Indole Derivatives with Amino Acid Conjugates
Example Compounds :
- 1-(1H-Indol-3-yl)-propane-1,2,3-triol (): Exhibits antiproliferative activity against cancer cells (IC50 = 0.97 μg/mL for MCF-7 cells). The triol moiety increases hydrophilicity compared to the acetyl-proline group in the target compound.
- N-Acetyl-L-proline (): A simpler derivative (C7H10NO3, CAS 68-95-1) lacking the indole group. Used in peptide synthesis and enzyme studies, highlighting the role of acetylation in stabilizing the proline structure.
Key Differences :
Indole-Acetyl Derivatives Without Proline
Example Compounds :
- 2-Chloro-1-(1H-indol-3-yl)ethan-1-one (): A precursor for antifungal agents. The chloro group increases electrophilicity, enabling nucleophilic substitutions absent in the target compound.
- 1-Acetyl-1H-indol-3-yl acetates (): Synthesized via chloroacetyl removal, these derivatives show aldose reductase inhibitory activity (100 mM concentration). The absence of proline limits their chiral influence.
Key Differences :
Proline Derivatives Without Indole
Example Compounds :
- 1-(1-Oxohexadecyl)-L-proline (): A fatty acid-conjugated proline derivative (C21H39NO3) used in biochemical assays. The long alkyl chain enhances membrane permeability, contrasting with the indole group’s aromaticity.
- Lisinopril-related proline derivatives (): Pharmaceutical agents like Lisinopril (C21H31N3O5) utilize proline for angiotensin-converting enzyme (ACE) inhibition. The absence of indole here underscores its role in cardiovascular rather than antimicrobial applications.
Key Differences :
Other Bioactive Indole Derivatives
Example Compounds :
- 1-(1H-Indol-3-yloxy)propan-2-ol (): An ether-linked indole derivative with a proposed 1,2-propanediol alkaloid structure. Its isomerization challenges highlight the synthetic complexity of indole derivatives compared to acetyl-proline hybrids.
- The primary amine group contrasts with the acetyl-proline’s carboxylate, altering bioavailability.
Key Differences :
- The acetyl-proline group in the target compound may reduce metabolic degradation compared to amine or hydroxyl-containing indole derivatives .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
